Theophylline, 7-(3-(4-benzyl-1-piperazinyl)-2-hydroxypropyl)-
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Overview
Description
Theophylline, 7-(3-(4-benzyl-1-piperazinyl)-2-hydroxypropyl)- is a complex organic compound that belongs to the class of xanthine derivatives. It is structurally related to theophylline, a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of the 4-benzyl-1-piperazinyl group enhances its pharmacological properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 7-(3-(4-benzyl-1-piperazinyl)-2-hydroxypropyl)- typically involves multiple steps, starting with the preparation of theophylline. The key steps include:
Alkylation: Theophylline is reacted with an appropriate alkylating agent to introduce the 3-(4-benzyl-1-piperazinyl) group.
Hydroxylation: The resulting intermediate is then subjected to hydroxylation to introduce the 2-hydroxypropyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
Theophylline, 7-(3-(4-benzyl-1-piperazinyl)-2-hydroxypropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Theophylline, 7-(3-(4-benzyl-1-piperazinyl)-2-hydroxypropyl)- has several scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity of xanthine derivatives.
Biology: The compound is investigated for its potential effects on cellular signaling pathways.
Medicine: Research explores its potential as a therapeutic agent for respiratory diseases and other conditions.
Industry: It may be used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of Theophylline, 7-(3-(4-benzyl-1-piperazinyl)-2-hydroxypropyl)- involves its interaction with various molecular targets, including:
Adenosine Receptors: The compound acts as an antagonist, inhibiting the effects of adenosine.
Phosphodiesterase Enzymes: It inhibits these enzymes, leading to increased levels of cyclic AMP (cAMP) and subsequent bronchodilation.
Calcium Channels: The compound may affect calcium ion flux, influencing muscle contraction and relaxation.
Comparison with Similar Compounds
Similar Compounds
Theophylline: A well-known bronchodilator with a simpler structure.
Caffeine: Another xanthine derivative with stimulant properties.
Aminophylline: A compound similar to theophylline but with enhanced solubility.
Uniqueness
Theophylline, 7-(3-(4-benzyl-1-piperazinyl)-2-hydroxypropyl)- is unique due to the presence of the 4-benzyl-1-piperazinyl group, which enhances its pharmacological properties and potential therapeutic applications.
Properties
IUPAC Name |
7-(2-hydroxy-4-phenyl-3-piperazin-1-ylbutyl)-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O3/c1-24-19-18(20(29)25(2)21(24)30)27(14-23-19)13-17(28)16(26-10-8-22-9-11-26)12-15-6-4-3-5-7-15/h3-7,14,16-17,22,28H,8-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYYYPPNTJHUJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(C(CC3=CC=CC=C3)N4CCNCC4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20941885 |
Source
|
Record name | 7-[2-Hydroxy-4-phenyl-3-(piperazin-1-yl)butyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20941885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19971-94-9 |
Source
|
Record name | 7-(beta-Hydroxy-gamma-benzylpiperazinopropyl)theophylline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019971949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-[2-Hydroxy-4-phenyl-3-(piperazin-1-yl)butyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20941885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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